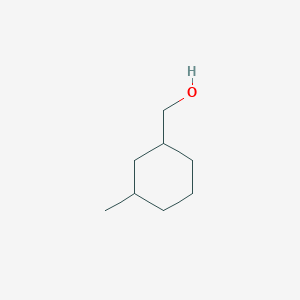

(3-Methylcyclohexyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-3-2-4-8(5-7)6-9/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSNUSZZYWSOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566821 | |

| Record name | (3-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53018-27-2 | |

| Record name | (3-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methylcyclohexyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Catalysis in 3 Methylcyclohexyl Methanol Chemistry

Mechanistic Pathways in the Formation of Methylcyclohexylmethanols

The formation of (3-Methylcyclohexyl)methanol and its isomers typically proceeds through the reduction of a carbonyl or carboxyl group attached to a methylcyclohexane (B89554) ring. The primary mechanistic pathway involves the catalytic hydrogenation of precursors such as methylcyclohexanecarboxaldehydes or esters of methylcyclohexanecarboxylic acids.

For instance, the synthesis from a terephthalate (B1205515) diester involves catalytic hydrogenation where the aromatic ring is first saturated to a cyclohexane (B81311) ring, followed by the reduction of the ester groups to hydroxymethyl groups. In such processes, (methylcyclohexyl)methanol can be an intermediate or a final product. google.com A proposed pathway for its formation involves the recycling of this compound during an esterification reaction followed by a hydrogenation step. justia.com

The mechanism of the crucial hydrogenation step on a metal catalyst surface generally follows these key events:

Adsorption: The precursor molecule (e.g., 3-methylcyclohexanecarboxaldehyde) adsorbs onto the surface of the catalyst. The unsaturated group (C=O) interacts with the active metal sites.

Hydrogen Dissociation: Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into atomic hydrogen. wikipedia.org

Stepwise Hydrogenation: The atomic hydrogen then adds sequentially across the double bond of the carbonyl group. The first hydrogen atom adds to the oxygen, forming a hydroxyl group, and the second adds to the carbon, completing the formation of the primary alcohol.

Desorption: The final product, this compound, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle. wikipedia.org

The stereochemistry of the final product is influenced by the orientation of the substrate on the catalyst surface and the steric hindrance posed by the methyl group on the cyclohexane ring.

Catalytic Systems for the Synthesis and Transformation of Methylcyclohexylmethanols

The industrial production of saturated cyclic alcohols like this compound relies heavily on catalytic hydrogenation. wikipedia.org This process is essential for converting unsaturated precursors, such as substituted benzenes or cyclohexenes, into their saturated alcohol counterparts. Transition metals are the most common catalysts due to their efficiency in activating molecular hydrogen. ineratec.de

Key catalytic systems include:

Platinum (Pt) and Palladium (Pd): These precious metals are highly active for the hydrogenation of both aromatic rings and carbonyl/ester functional groups. They can be used in supported forms, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C), to enhance stability and recovery. ineratec.de Platinum on carbon bead (Pt/CB) catalysts have been utilized in continuous-flow hydrogenation reactions, demonstrating high efficiency. mdpi.com

Nickel (Ni): Raney nickel is a cost-effective alternative to precious metals and is widely used for the hydrogenation of various functional groups. It is particularly effective under high pressure and temperature conditions. wikipedia.org

Rhodium (Rh): Rhodium-based catalysts, often used in homogeneous catalysis, can achieve high selectivity under milder conditions, particularly in asymmetric hydrogenation to control stereochemistry. frontiersin.org

Copper-based Catalysts: Systems like Cu/ZnO/Al₂O₃ are standard for methanol (B129727) synthesis from CO₂ and syngas and have been adapted for the hydrogenation of other functional groups. mdpi.comsciopen.com The interaction between copper and metal oxides like zirconia or lanthana can significantly enhance catalytic activity and selectivity toward alcohol formation. mdpi.comsciopen.com

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high yield and selectivity, minimizing side reactions such as hydrogenolysis of the C-O bond. ineratec.demdpi.com

| Catalyst System | Support/Ligand | Typical Substrates | Key Characteristics | Reference |

|---|---|---|---|---|

| Platinum (Pt) | Carbon (beads or activated) | Alkynes, Alkenes, Nitro groups, Benzyl (B1604629) esters | High activity, chemoselective under controlled conditions. | mdpi.com |

| Palladium (Pd) | Carbon, Alumina | Aromatic rings, C=C bonds | Excellent for aromatic saturation, prone to hydrogenolysis. | ineratec.de |

| Nickel (Ni) | Raney Ni, Nickel oxide | Aldehydes, Ketones, Esters | Cost-effective, requires higher temperatures and pressures. | wikipedia.org |

| Rhodium (Rh) | Chiral diphosphine ligands (e.g., JOSIPHOS) | Prochiral alkenes | High enantioselectivity in asymmetric hydrogenation. | wikipedia.orgfrontiersin.org |

| Copper (Cu) | ZnO/Al₂O₃, ZrO₂, La₂O₂CO₃ | CO₂, Esters | High selectivity for alcohol synthesis, sensitive to water. | mdpi.comsciopen.com |

The direct functionalization of C-H bonds in alkanes like cyclohexane is a significant goal in modern chemistry, and organometallic complexes are at the forefront of this research. These catalysts enable the conversion of unreactive C-H bonds into more versatile functional groups. While direct synthesis of this compound via C-H functionalization is challenging, the principles are foundational.

Prominent organometallic systems include:

Platinum Complexes: The "Shilov system," based on Pt(II) complexes in aqueous solution, was a pioneering example of electrophilic alkane activation. icp.ac.rucdnsciencepub.com The mechanism involves the oxidative addition of a C-H bond to the Pt(II) center, followed by oxidation to Pt(IV) and subsequent reductive elimination to yield the functionalized product. cdnsciencepub.com

Rhodium and Iridium Complexes: Rhodium and iridium complexes, particularly those with pincer or cyclopentadienyl (B1206354) ligands, are highly effective for alkane dehydrogenation and C-H borylation. researchgate.net For instance, (Cp*)(CO)₂Fe and related complexes can activate terminal C-H bonds upon photochemical activation. nih.gov

Palladium Catalysts: Palladium(II) catalysts are widely used in directed C-H functionalization, where a directing group on the substrate guides the catalyst to a specific C-H bond. acs.org While typically applied to sp² C-H bonds, advances are extending this to sp³ centers.

Manganese-based Catalysts: Manganese complexes have been explored for the oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil), which are precursors to nylon. rsc.org These reactions often proceed via radical mechanisms.

These catalytic transformations typically fall into categories like oxidative addition, σ-bond metathesis, or electrophilic activation, depending on the metal center and its electronic properties. icp.ac.runih.gov

Hydrogenation Catalysis in Methylcyclohexylmethanol Production

Reaction Intermediates and Transition State Analysis in Related Alkane Functionalization Processes

Understanding the transient species involved in C-H activation is crucial for catalyst design. Computational and experimental studies have identified several key intermediates and transition states in alkane functionalization reactions, which are relevant to the chemistry of substituted cyclohexanes. byu.edu

Reaction Intermediates:

σ-Complexes: Before C-H bond cleavage, the alkane coordinates to the metal center to form a σ-alkane complex. These are crucial, albeit often fleeting, intermediates where the C-H bond interacts with the metal without being fully broken. researchgate.net

Metal Alkyl Hydrides: These species result from the oxidative addition of a C-H bond to a metal center. For example, in platinum-catalyzed systems, a Pt(IV) alkyl hydride is a key intermediate. cdnsciencepub.com Their stability is often low, leading to rapid reductive elimination.

Carbene Intermediates: In some functionalization reactions, particularly those involving diazo compounds, metal-carbenoid species are generated, which can then insert into C-H bonds. researchgate.netacs.org

Transition State Analysis:

The transition state for C-H activation dictates the reaction's energy barrier and mechanism. Common transition state geometries include:

Three-centered Transition State: Characteristic of oxidative addition, involving the metal, carbon, and hydrogen atoms. nih.gov

Four-centered Transition State: Often seen in σ-bond metathesis and some electrophilic activation pathways, where the metal, a ligand, carbon, and hydrogen form a cyclic arrangement. acs.org

The nature of charge transfer in the transition state helps classify the activation as electrophilic (electron density flows from alkane to metal), nucleophilic (from metal to alkane), or ambiphilic. icp.ac.ru

| Mechanism | Metal Type | Key Intermediate | Transition State Geometry | Reference |

|---|---|---|---|---|

| Oxidative Addition | Late, electron-rich (e.g., Pt, Ir) | Metal Alkyl Hydride | Three-membered ring | nih.gov |

| σ-Bond Metathesis | Early, d⁰ (e.g., Sc, Y) | σ-Alkane Complex | Four-centered | nih.govacs.org |

| Electrophilic Activation | Electropositive (e.g., Pt(II), Pd(II)) | Coordinated Alkane | Four- or six-centered | icp.ac.ruacs.org |

| 1,2-Addition | Early transition metals with M=X bonds | - | Four-membered ring | acs.org |

Studies on Related Cyclohexene (B86901) and Methanol Reaction Networks

The interaction between cyclohexene and methanol is relevant in various contexts, from acid-catalyzed additions to more complex networks like the Methanol-to-Olefins (MTO) process.

When cyclohexene reacts with methanol in the presence of an electrophile like bromine, the methanol acts as a nucleophile. It attacks the intermediate bromonium ion via an Sₙ2 mechanism to form a trans-1-bromo-2-methoxycyclohexane product. stackexchange.comechemi.com This demonstrates the nucleophilic character of methanol in reactions involving activated cyclohexene rings.

The MTO process, catalyzed by acidic zeolites, converts methanol into a range of hydrocarbons. While the primary products are light olefins like ethene and propene, the complex reaction network also involves the formation and transformation of cyclic species, including cyclohexenes. dicp.ac.cnresearchgate.net

The mechanism is generally understood through the "hydrocarbon pool" concept, where methanol adds to confined organic species (the pool) that grow and crack to release olefins. This process involves two interconnected cycles:

Alkene-based Cycle: Methanol or dimethyl ether (DME) methylates alkenes, leading to larger alkenes that subsequently crack into smaller ones. dicp.ac.cn

Aromatic-based Cycle: Methanol methylates aromatic species (like polymethylbenzenes), followed by dealkylation to release light olefins.

Cyclohexene derivatives can form within this network. For example, a Diels-Alder reaction between propylene (B89431) and butadiene, both present in the MTO product stream, can lead to the formation of methylcyclohexene. researchgate.net These cycloalkenes are highly reactive and can undergo ring contraction to form cyclopentene (B43876) derivatives or act as precursors to aromatic compounds, linking the alkene and aromatic cycles. researchgate.netcjcatal.com Formaldehyde, a key intermediate in MTO, can also react with alkenes via the Prins reaction to form dienes, which are precursors to cycloalkenes and aromatics. rsc.org

| Intermediate/Precursor | Formation Pathway | Subsequent Reactions | Reference |

|---|---|---|---|

| Methylcyclohexene | Diels-Alder of propylene and butadiene | Ring contraction, aromatization | researchgate.net |

| Cyclopentenyl Cations | Ring contraction of cyclohexene | Aromatization, further methylation | researchgate.net |

| Formaldehyde | Methanol disproportionation | Prins reaction with alkenes to form dienes | rsc.org |

| Polymethylbenzenes | Aromatization of olefins/cycloalkenes | Act as hydrocarbon pool species, dealkylation | dicp.ac.cn |

Role of Hydrocarbon Pool Chemistry in Cycloalkene Formation

The formation of cycloalkenes from precursors like this compound can be understood through the lens of complex catalytic processes, particularly the hydrocarbon pool (HCP) mechanism. acs.org This mechanism is widely accepted to describe the conversion of methanol to hydrocarbons (MTH) over acidic zeolite catalysts and involves organic intermediates confined within the catalyst's pores, which act as co-catalysts or templates for product formation. oup.comnih.gov Rather than a direct conversion, the feedstock contributes to a complex mixture of trapped hydrocarbon species (the "pool"), which then undergo a series of reactions to produce olefins and other hydrocarbons. acs.org

The hydrocarbon pool is not static; it comprises a dynamic system of interconverting molecules. Key components of this pool include olefinic and aromatic species, which participate in distinct but interconnected catalytic cycles. oup.com

The Olefin-Based Cycle: This cycle involves the methylation and cracking of olefinic species. oup.com Lighter olefins can be methylated by methanol to form larger olefins. oaes.cc These larger molecules can then crack to produce smaller, more desirable olefins like ethene and propene. Computational studies suggest that this olefin-based cycle, using species like 2,3-dimethyl-2-butene, can be more kinetically facile than aromatic-based routes for certain products. rsc.org

The Aromatic-Based Cycle: In this cycle, aromatic compounds, such as polymethylbenzenes, are methylated and then dealkylated to release an olefin. acs.org Isotopic labeling studies have confirmed that methylbenzenes contribute significantly to olefin production. oaes.cc The specific aromatic species involved can vary depending on the zeolite structure; for instance, hexa- and penta-methylbenzenes have been identified as key intermediates in beta zeolites. oaes.cc Ethene generation, in particular, has been linked to this aromatics-based cycle, while higher olefins (C3+) are thought to be generated primarily via the olefin-based cycle. oup.com

Table 1: Key Aspects of the Hydrocarbon Pool (HCP) Mechanism

| Feature | Description | Relevant Species |

| Concept | An indirect catalytic pathway where reactants contribute to a pool of trapped organic intermediates that mediate product formation. acs.orgysu.am | Alkenes, Cyclopentadienes, Aromatics, Carbenium Ions. oup.comysu.am |

| Dual-Cycle Mechanism | Consists of two interconnected cycles: one based on olefins and one based on aromatics, which govern the formation of different products. acs.orgoup.com | Olefins (e.g., propene, butenes), Polymethylbenzenes. oup.comoaes.cc |

| Olefin-Based Cycle | Propagation occurs through olefin methylation to form larger olefins, followed by cracking into smaller target olefins. oup.com | Light olefins, Highly branched aliphatic compounds. oaes.cc |

| Aromatic-Based Cycle | Propagation occurs through methylation of aromatic rings followed by dealkylation or paring reactions to release olefins. acs.orgrsc.org | Polymethylbenzenes (e.g., Hexamethylbenzene), Heptamethylbenzenium cation. oaes.cchep.com.cn |

| Role of Cycloalkenes | Can be formed in-situ (e.g., via Diels-Alder) and act as precursors to aromatic species in the HCP through dehydrogenation. researchgate.netufl.edu | Methylcyclohexene, Cyclohexadienes. researchgate.netufl.edu |

Alkoxymercuration Reactions Involving Methylcyclohexenes and Methanol

Alkoxymercuration is a specific application of the broader oxymercuration-demercuration reaction, which serves to add an alcohol across the double bond of an alkene. ucla.edu When methanol is used as the alcohol, the reaction is termed methoxymercuration and results in the formation of an ether. testbook.com This two-step process is highly valuable because it proceeds with predictable regioselectivity and avoids the carbocation rearrangements that can complicate acid-catalyzed alcohol additions. quora.comlibretexts.org

The reaction is initiated by the electrophilic addition of a mercuric salt, typically mercuric acetate (B1210297) [Hg(OAc)₂] or mercuric trifluoroacetate (B77799) [Hg(O₂CCF₃)₂], to the methylcyclohexene double bond. ucla.edutestbook.com This does not form a classical carbocation but rather a bridged, three-membered mercurinium ion intermediate. quora.comslideshare.net This intermediate is key to preventing rearrangements. libretexts.org

In the second phase of the first step, the nucleophile—in this case, a methanol molecule—attacks the mercurinium ion. The attack occurs at the more substituted carbon of the original double bond, leading to the opening of the three-membered ring. slideshare.netyoutube.com This regioselectivity follows Markovnikov's rule, which dictates that the nucleophile (the -OCH₃ group from methanol) adds to the carbon atom best able to stabilize a positive charge. ucla.edumasterorganicchemistry.com The addition is also stereospecific, occurring with anti-addition, meaning the incoming nucleophile and the mercury-containing group add to opposite faces of the alkene. youtube.commasterorganicchemistry.com

The final step is demercuration, where the carbon-mercury bond is reductively cleaved using a reducing agent like sodium borohydride (B1222165) (NaBH₄). ucla.edu This replaces the mercuric acetate group with a hydrogen atom, yielding the final ether product. doubtnut.com

For an unsymmetrical alkene like 1-methylcyclohexene, the reaction with methanol and mercuric acetate, followed by demercuration, yields 1-methoxy-1-methylcyclohexane (B14676444) as the major product, consistent with Markovnikov's rule. ucla.eduquora.com

Table 2: Products of Alkoxymercuration-Demercuration of Methylcyclohexenes with Methanol

| Reactant | Reagents | Major Product | Regioselectivity |

| 1-Methylcyclohexene | 1. Hg(OAc)₂, CH₃OH 2. NaBH₄ | 1-Methoxy-1-methylcyclohexane | Markovnikov ucla.edudoubtnut.com |

| 3-Methylcyclohexene | 1. Hg(OAc)₂, CH₃OH 2. NaBH₄ | Mixture including 1-methoxy-3-methylcyclohexane (B2764925) and 1-methoxy-2-methylcyclohexane | Markovnikov (attack at both sides of the double bond) |

| 4-Methylcyclohexene | 1. Hg(OAc)₂, CH₃OH 2. NaBH₄ | Mixture including 1-methoxy-4-methylcyclohexane (B2613221) and 1-methoxy-3-methylcyclohexane | Markovnikov (attack at both sides of the double bond) cdnsciencepub.com |

Advanced Analytical Methodologies for 3 Methylcyclohexyl Methanol Research

Chromatographic Techniques for Separation and Characterization

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of (3-Methylcyclohexyl)methanol and its related compounds. These techniques allow for the effective separation of isomers and the sensitive detection of trace amounts in various samples.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. ekb.egderpharmachemica.com In the context of the 2014 Elk River chemical spill, a heated purge-and-trap GC/MS method was employed to determine the cis- and trans-isomers of (4-methylcyclohexyl)methanol (B126014) (4-MCHM). nih.govresearchgate.netresearchgate.net The analysis revealed that the trans-isomer eluted before the cis-isomer. nih.govresearchgate.net This method demonstrated high sensitivity with detection limits of 0.16 μg L-1 for the trans-isomer and 0.28 μg L-1 for the cis-isomer. nih.gov The interpretation of GC-MS mass spectra is often performed using databases like the National Institute of Standards and Technology (NIST) library, which contains over 62,000 patterns for compound identification. ekb.egderpharmachemica.com

The GC oven conditions are critical for achieving good separation. For instance, in the analysis of crude MCHM components, the GC oven temperature was initially held at 50 °C for 2 minutes, then ramped up to 220 °C. chromatographyonline.comchromatographyonline.com The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. chromatographyonline.comchromatographyonline.com

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates extraction and preconcentration into a single step. chromatographyonline.comd-nb.info It is particularly useful for extracting volatile and semi-volatile organic compounds from various matrices, including environmental and biological samples. d-nb.info When coupled with GC-MS, SPME provides a robust method for trace analysis. chromatographyonline.comchromatographyonline.com

SPME can be performed by direct immersion (DI) of the fiber into the sample or by exposing it to the headspace (HS) above the sample. chromatographyonline.com The choice between these modes depends on the analyte's properties. chromatographyonline.com Factors such as extraction time, temperature, pH, and salt concentration can significantly affect the extraction efficiency. nih.gov For the analysis of crude MCHM constituents, an optimized SPME protocol involved a 30-minute extraction at 65 °C with agitation. chromatographyonline.comchromatographyonline.com Different fiber coatings, such as Carboxen/polydimethylsiloxane (Car/PDMS) and divinylbenzene/Carboxen/PDMS (DVB/Car/PDMS), are used, with desorption temperatures tailored to the specific fiber. chromatographyonline.comchromatographyonline.com

Thin Film Microextraction (TFME) is a more recent development in microextraction techniques that offers enhanced sensitivity compared to traditional SPME. chromatographyonline.comchromatographyonline.com TFME utilizes a carbon-mesh film coated with an extraction phase, providing a larger surface area than the fiber geometry of SPME. chromatographyonline.comchromatographyonline.com This increased surface area leads to greater sensitivity, making TFME highly suitable for multiresidue trace analysis in environmental matrices. chromatographyonline.comchromatographyonline.commdpi.com

In a comparative study, TFME demonstrated superior performance in terms of throughput and achievable limits of quantitation (LOQs) for crude MCHM components when compared to SPME and SPE. chromatographyonline.comchromatographyonline.comresearchgate.net The extraction time for TFME was also shorter than for SPME (15 minutes versus 30 minutes). chromatographyonline.com The optimized TFME protocol for crude MCHM analysis involved a 15-minute extraction. chromatographyonline.com

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for extracting and preconcentrating analytes from environmental samples. chromatographyonline.comchromatographyonline.comuoa.gr It utilizes a solid-phase sorbent to isolate target compounds from a liquid sample. chromatographyonline.comchromatographyonline.com While effective, SPE can be more time-consuming and use more solvents compared to microextraction techniques like SPME and TFME. mdpi.com

A modified EPA Method 522 protocol for SPE was used for the analysis of volatiles in water, including MCHM components. chromatographyonline.comchromatographyonline.comresearchgate.net The procedure involves conditioning the SPE cartridge, loading the sample, and then eluting the analytes with a solvent. chromatographyonline.comchromatographyonline.com Although a reliable method, studies have shown that both SPME and TFME can achieve lower limits of quantitation than this SPE protocol for MCHM analysis. chromatographyonline.comchromatographyonline.comresearchgate.net

Thin Film Microextraction (TFME) for Enhanced Sensitivity

Spectroscopic Methods in Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for the structural elucidation of this compound and for studying reaction mechanisms. Mass spectrometry, particularly when coupled with gas chromatography, is a primary tool. The mass spectrometer in GC-MS systems is typically operated in electron ionization (EI) mode, with the mass source set at a specific temperature (e.g., 230 °C) and the quadrupole at another (e.g., 150 °C), collecting full scan mass spectra. chromatographyonline.comchromatographyonline.com The resulting mass spectra provide a fragmentation pattern that serves as a fingerprint for the molecule, allowing for its identification by comparison with spectral libraries like the NIST database. ekb.egresearchgate.net

Application of Advanced Extraction Methods in Chemical Research

Advanced extraction methods are crucial for isolating and concentrating this compound and related compounds from various sample matrices, especially for trace-level analysis. chromatographyonline.comchromatographyonline.com The development of microextraction techniques like SPME and TFME has been a significant advancement, offering greener and more efficient alternatives to traditional methods like liquid-liquid extraction (LLE) and SPE. mdpi.comresearchgate.net

These methods have been successfully applied to the analysis of crude MCHM in environmental water samples following the 2014 Elk River spill. chromatographyonline.comchromatographyonline.comresearchgate.net Research has focused on optimizing these extraction techniques to achieve the lowest possible detection limits. chromatographyonline.comchromatographyonline.com For instance, a study comparing SPE, SPME, and TFME for the quantitation of all known components of crude MCHM found that TFME provided the best results in terms of throughput and limits of quantitation. chromatographyonline.comchromatographyonline.com

The table below summarizes a comparison of different extraction methods for the analysis of MCHM.

| Method | Extraction Time | Limits of Quantitation | Advantages |

| SPE | Longer | Higher | Established method |

| SPME | 30 min | Lower than SPE | Solventless, automated |

| TFME | 15 min | Lowest | High sensitivity and throughput |

Computational and Theoretical Investigations of 3 Methylcyclohexyl Methanol and Analogues

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate reaction mechanisms, including those involving cyclohexane (B81311) derivatives.

In the context of hydrogenation reactions, which are the reverse of dehydrogenation, DFT calculations have been used to understand the kinetics and thermodynamics. For instance, in the hydrogenation of cyclohexene (B86901), a related unsaturated analogue, DFT calculations have helped to determine that the first hydrogenation step has a higher enthalpy barrier than the second. osti.gov Furthermore, the choice of computational method, particularly how van der Waals interactions are approximated, can significantly impact the calculated adsorption energies and activation barriers for such reactions. acs.org

The table below summarizes representative energy barriers for key reaction steps in related cyclohexane systems, as determined by DFT calculations.

| Reaction System | Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method | Surface/Catalyst |

|---|---|---|---|---|

| Methylcyclohexane (B89554) Dehydrogenation | First Dehydrogenation | 32.46 | DFT | Pt(111) |

| Cyclohexene Hydrogenation | First Hydrogenation | ~19.8 - 21.9 | DFT with vdW corrections | Pd |

| Methanol (B129727) to Hydrocarbons | Initial C-C bond formation | ~19.1 | DFT | Zeolite H-ZSM-5 |

These theoretical findings are crucial for designing more efficient catalysts and optimizing reaction conditions for processes involving (3-Methylcyclohexyl)methanol and its analogues.

Molecular Modeling and Simulation of Methylcyclohexylmethanol Conformations

Molecular modeling and simulation techniques are essential for understanding the three-dimensional structure and conformational preferences of cyclic molecules like this compound. The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its physical properties and reactivity.

For substituted cyclohexanes, the chair conformation is generally the most stable. The substituents can occupy either axial or equatorial positions. The relative stability of these conformations is governed by steric interactions, particularly 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. sapub.orgscispace.com Generally, a substituent is more stable in the equatorial position to minimize these steric clashes. sapub.orgscispace.com

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to calculate the strain energies of different conformers and predict their equilibrium populations. For example, force fields like MM2 or MMFF94 can be employed to perform conformational searches and identify the lowest energy structures. researchgate.net These searches can be performed using techniques like the random incremental pulse search (RIPS) method. researchgate.net

The relative energies of different conformers of a substituted cyclohexane can be calculated to determine the most stable arrangement. The table below shows a hypothetical comparison of the relative energies for the cis and trans isomers of this compound, with the substituent groups in axial and equatorial positions.

| Isomer | Methyl Group Position | Methanol Group Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| cis-(3-Methylcyclohexyl)methanol | Equatorial | Equatorial | 0 (Reference) |

| cis-(3-Methylcyclohexyl)methanol | Axial | Axial | Higher |

| trans-(3-Methylcyclohexyl)methanol | Equatorial | Axial | Intermediate |

| trans-(3-Methylcyclohexyl)methanol | Axial | Equatorial | Intermediate |

Theoretical Studies on Catalytic Mechanisms and Interactions

Theoretical studies are pivotal in unraveling the intricate mechanisms of catalytic reactions involving this compound and its analogues. These studies often focus on the interaction between the reactant molecules and the catalyst surface, providing insights into the nature of active sites and the elementary steps of the reaction.

For catalytic processes such as hydrogenation and dehydrogenation, which are central to the chemistry of cyclohexane derivatives, theoretical models can help identify the most plausible reaction pathways. For example, in the hydrogenation of toluene (B28343) to methylcyclohexane, a reaction closely related to the chemistry of this compound, kinetic data combined with DFT calculations have shown that the partial hydrogenation to methylcyclohexene isomers can reach equilibrium, with the subsequent hydrogenation of these intermediates being the rate-limiting step under certain conditions. chemrxiv.org

The interaction of reactants, intermediates, and products with the catalyst surface is a key aspect explored by theoretical studies. DFT calculations can be used to determine the adsorption energies of different species on the catalyst, which is crucial for understanding catalyst activity and selectivity. researchgate.net For example, studies on the dehydrogenation of methylcyclohexane on Pt(111) have shown that the initial molecule is weakly adsorbed (physisorbed), while the dehydrogenated intermediates are more strongly bound. researchgate.net

Furthermore, theoretical investigations can shed light on the role of the catalyst support and the effect of promoters. The interaction between metal nanoparticles and the support material can influence the electronic properties of the catalyst and, consequently, its catalytic performance. rsc.org

Recent bio-inspired approaches have also utilized theoretical calculations to design novel catalytic systems. For instance, inspired by the enzymatic C-O bond cleavage of methanol, a cooperative catalyst system using a Brønsted acid and a zinc co-catalyst has been developed for methylation reactions. nih.gov DFT calculations were used to understand the synergistic effect between the two catalytic components. nih.gov

The table below presents a summary of key findings from theoretical studies on catalytic mechanisms relevant to this compound.

| Catalytic Process | Key Theoretical Insight | Relevant Molecule/Analogue | Computational Approach |

|---|---|---|---|

| Dehydrogenation | Identification of the rate-determining step and preferential reaction site. researchgate.net | Methylcyclohexane | DFT |

| Hydrogenation | Equilibrium between partial and full hydrogenation products. chemrxiv.org | Toluene | DFT and Kinetic Modeling |

| Methanol Conversion | Elucidation of the hydrocarbon pool mechanism and initiation steps. kit.edu | Methanol | DFT, MP2, CCSD(T) |

| Methanol Oxidation | Identification of a metal-assisted Mars-van Krevelen mechanism. conicet.gov.ar | Methanol | DFT and DRIFTS |

Applications and Utility in Chemical Science and Industry

Role of (3-Methylcyclohexyl)methanol as a Chemical Building Block

This compound serves as a fundamental building block in organic synthesis, primarily utilized as an intermediate in the production of other valuable chemical compounds. biosynth.comgoogle.com Chemical suppliers categorize it as a "Building Block," indicating its role as a starting material for constructing more complex molecules. biosynth.comcymitquimica.combiosynth.com

A significant application is in the synthesis of 1,3-cyclohexanedimethanol (B1605047) (1,3-CHDM), a monomer essential for producing certain polyesters. biosynth.comgoogle.com In a patented two-stage process, isophthalic acid is first esterified with this compound. google.com This reaction forms the intermediate bis(3-methylcyclohexyl)methyl)isophthalate. google.com The process is typically conducted at temperatures ranging from 150°C to 280°C, with the continuous removal of water to drive the reaction forward. google.com

Table 1: Synthesis of 1,3-Cyclohexanedimethanol

| Stage | Reactants | Intermediate/Product | Key Process Detail |

|---|---|---|---|

| Esterification | Isophthalic acid, this compound | bis(3-methylcyclohexyl)methyl)isophthalate | Reaction temperature of 150°C to 280°C with water removal. google.com |

| Hydrogenation | bis(3-methylcyclohexyl)methyl)isophthalate, Hydrogen | 1,3-Cyclohexanedimethanol | this compound is formed as a recyclable by-product. google.com |

Utilization in Custom Synthesis and Specialized Chemical Manufacturing

The utility of this compound extends to the realm of custom synthesis and specialized chemical manufacturing, where it is used to create novel or complex molecules on demand. biosynth.commolport.com Chemical manufacturing companies offer custom synthesis services for derivatives of this compound, highlighting its adaptability as a precursor. biosynth.commolport.com For instance, the compound {bicyclo[4.1.0]heptan-7-yl}this compound is available through such custom synthesis programs. molport.com

This service is crucial for research and development sectors in various industries, including pharmaceuticals and materials science, which often require specific, non-commercially available molecules for their work. The availability of this compound for custom and large-scale manufacturing allows for the streamlined production of these specialized chemicals. biosynth.com

The process for preparing 1,3-cyclohexanedimethanol is a prime example of its use in specialized chemical manufacturing. google.com The patent for this process outlines a detailed, multi-step procedure that is highly specific to the production of this particular diol, demonstrating the industrial relevance of this compound as a reactant in tailored manufacturing workflows. google.com

Research into Novel Applications in Polymer Science and Chemical Production

Research continues to uncover new applications for this compound, particularly in polymer science and advanced chemical production. Its established role in synthesizing 1,3-cyclohexanedimethanol, a monomer for polyesters, directly links it to the polymer industry. biosynth.comgoogle.com Polyesters derived from 1,3-CHDM possess unique properties that are valuable in various applications.

The process mirrors the synthesis of other important polymer precursors. For example, the isomer 4-Methylcyclohexanemethanol (4-MCHM) is used in a similar fashion to produce 1,4-cyclohexanedimethanol (B133615) (1,4-CHDM) from terephthalic acid, another key monomer in polyester (B1180765) production. google.com The structural similarities between these isomers and their analogous applications suggest a broader potential for methylcyclohexanemethanol derivatives in creating a diverse range of polymers with tailored characteristics.

Furthermore, derivatives of this compound are explored for their potential use as fragrance ingredients. googleapis.comepo.org While its isomer, 4-MCHM, is more commonly known for its use in fragrances and as a frothing agent in coal processing, the underlying chemistry provides avenues for research into the applications of this compound in these and other areas of chemical production. wikipedia.orgnih.gov Ongoing research focuses on leveraging its unique molecular structure to develop new materials and specialty chemicals. solubilityofthings.com

Table 2: Summary of Applications and Research Areas

| Application Area | Specific Use | Compound(s) Involved |

|---|---|---|

| Chemical Building Block | Intermediate for 1,3-CHDM synthesis | This compound, Isophthalic acid, bis(3-methylcyclohexyl)methyl)isophthalate. google.com |

| Custom Synthesis | Precursor for specialized molecules | This compound, {bicyclo[4.1.0]heptan-7-yl}this compound. molport.com |

| Polymer Science | Monomer production for polyesters | 1,3-Cyclohexanedimethanol, 1,4-Cyclohexanedimethanol. biosynth.comgoogle.com |

| Chemical Production | Potential fragrance component | Methyl cyclohexane (B81311) carboxylates. googleapis.com |

Q & A

Q. What are the recommended synthetic routes for (3-Methylcyclohexyl)methanol, and how can reaction conditions be optimized?

this compound can be synthesized via catalytic hydrogenation of substituted cyclohexenyl precursors or through borane-mediated reduction of ketones. For example, cyclohexyl acetic acid derivatives are synthesized using NaN₃ and NH₄Cl in MeOH under reflux, followed by hydrogenation with Pd/C . Optimization involves controlling reaction temperature (e.g., avoiding rapid heating to prevent side products) and selecting catalysts (e.g., Pd/C for selective reductions). Purity is enhanced via column chromatography or recrystallization.

Q. How should this compound be stored to ensure chemical stability?

The compound is stable under inert atmospheres (N₂ or Ar) but reacts with strong oxidizers (e.g., HNO₃, H₂SO₄), boranes, and amines. Storage recommendations include:

- Use amber glass containers to prevent photodegradation.

- Maintain temperatures below 25°C.

- Avoid contact with plastics or rubber (e.g., PTFE-lined caps are preferred) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm stereochemistry using ¹H/¹³C NMR (e.g., coupling constants for axial/equatorial protons).

- GC-MS : Detect impurities (e.g., alkene byproducts from incomplete reduction) with polar columns (e.g., DB-WAX) .

- IR spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and C-O (1050–1150 cm⁻¹) stretches.

- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is performed.

Q. What safety protocols are essential when handling this compound?

- Use PPE: Nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to avoid inhalation.

- Neutralize waste with dilute HCl before disposal .

Advanced Research Questions

Q. How do stereochemical and mechanistic factors influence the acid-catalyzed dehydration of this compound?

Dehydration follows E1/E2 mechanisms, producing alkenes via carbocation intermediates. The stereochemistry of the starting alcohol (e.g., axial vs. equatorial hydroxyl group) determines carbocation stability and product distribution. For example, 3-methyl substituents favor chair conformations that reduce steric strain, leading to predominant Zaitsev products (e.g., 1-methylcyclohexene). However, competing pathways (e.g., hydride shifts) can yield unexpected products like methylenecyclohexane .

Q. How can contradictory GC-MS data from dehydration experiments be resolved?

Contradictions often arise from:

- Column selectivity : Polar columns (e.g., PEG-based) better separate alkene isomers than non-polar ones.

- Heating rates : Rapid heating increases minor products (e.g., less substituted alkenes) due to kinetic control.

- Catalyst impurities : Trace acids (e.g., H₂SO₄ residues) may promote side reactions. Validate results using 2D-GC or spiking with authentic standards .

Q. What strategies improve enantioselective synthesis of this compound derivatives?

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of ketones (≥90% ee).

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer.

- Dynamic kinetic resolution : Combine racemization catalysts (e.g., Shvo’s catalyst) with enantioselective enzymes .

Q. How do solvent effects influence the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in SN2 reactions (e.g., tosylation with TsCl/Et₃N). Protic solvents (e.g., MeOH) favor SN1 pathways but may reduce yields due to hydroxyl group protonation. Solvent-free conditions under microwave irradiation can enhance reaction rates and selectivity .

Q. What computational methods predict the environmental persistence of this compound?

- QSAR models : Estimate biodegradation rates using logP and topological polar surface area (TPSA).

- DFT calculations : Simulate hydrolysis pathways (e.g., acid-catalyzed vs. base-catalyzed).

- Molecular docking : Predict interactions with microbial enzymes (e.g., cytochrome P450) .

Methodological Notes

- Data Interpretation : Cross-validate GC-MS and NMR results with control experiments to distinguish artifacts from true products .

- Regulatory Compliance : Adhere to EPA HPV Challenge guidelines for toxicity and environmental impact assessments .

- Advanced Analytics : Use high-resolution mass spectrometry (HRMS) for exact mass confirmation (±2 ppm error) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.